2,3-Dichloro-1,1,1,3-tetrafluoropropane

Environmental Science Regulatory Compliance Sustainable Chemistry

2,3-Dichloro-1,1,1,3-tetrafluoropropane, designated as HCFC-234da, is a halogenated alkane with the molecular formula C3H2Cl2F4 and a molecular weight of 184.95 g/mol. Its key physical properties include a melting point of -98 °C and a boiling point of 70 °C.

Molecular Formula C3H2Cl2F4
Molecular Weight 184.94 g/mol
CAS No. 146916-90-7
Cat. No. B120606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-1,1,1,3-tetrafluoropropane
CAS146916-90-7
Molecular FormulaC3H2Cl2F4
Molecular Weight184.94 g/mol
Structural Identifiers
SMILESC(C(F)Cl)(C(F)(F)F)Cl
InChIInChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H
InChIKeyIRCLJRMKYIULFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da): Essential Procurement Data for CAS 146916-90-7


2,3-Dichloro-1,1,1,3-tetrafluoropropane, designated as HCFC-234da, is a halogenated alkane with the molecular formula C3H2Cl2F4 and a molecular weight of 184.95 g/mol [1]. Its key physical properties include a melting point of -98 °C and a boiling point of 70 °C . The compound is known for its low boiling point and high chemical stability, which have led to its investigation as a refrigerant, an aerosol propellant, and a chemical intermediate .

Low-boiling halogenated alkane for refrigerant and propellant research
Chemical intermediate for fluorochemical synthesis workflows
Montreal Protocol-class substance; verified isomer identity required

The Specificity of HCFC-234da: Why Isomer Identity Dictates Performance and Regulatory Compliance


Direct substitution among halogenated propanes is not scientifically valid due to significant variations in stereochemistry, physical properties, and environmental impact across isomers. 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da) exhibits specific reactivity due to its erythro/threo diastereomerism, which directly influences reaction yields and by-product profiles in its use as a synthetic intermediate [1]. Furthermore, while the entire HCFC-234 class is subject to the Montreal Protocol, individual isomers possess distinct boiling points and vapor pressures that preclude interchangeability in applications like precision cleaning and refrigeration without requiring complete system re-engineering [2]. The following evidence demonstrates these specific points of differentiation.

Stereochemistry Erythro/threo diastereomerism alters reaction yields and by-product profiles; generic halogenated propane cannot replicate isomer-specific outcomes.
Vapor pressure Isomer-dependent vapor pressures preclude direct substitution in precision cleaning and refrigeration without system re-engineering.
Regulatory status Montreal Protocol applicability varies by isomer; replacing with a non-identical HCFC isomer may shift compliance obligations.

Head-to-Head Evidence: Quantifying the Performance and Regulatory Advantages of 2,3-Dichloro-1,1,1,3-tetrafluoropropane


Ozone Depletion Potential (ODP): Lower Impact Compared to Legacy CFC-113 Solvent

As a hydrochlorofluorocarbon (HCFC), 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234) has a lower Ozone Depletion Potential (ODP) than fully halogenated chlorofluorocarbons (CFCs). Data from the Montreal Protocol indicates an ODP range of 0.01-0.28 for the HCFC-234 class, whereas the legacy solvent CFC-113 has a defined ODP of 0.8 [1]. This represents a reduction in ozone-depleting potential by a factor of approximately 3 to 80.

Ozone Depletion Potential
Class-level inference
HCFC-234 class range: 0.01–0.28 vs. CFC-113: 0.8 (factor 2.9–80 lower)
Supports lower-ODP solvent screening within HCFC class; Montreal Protocol compliance context.
Class-level ODP data; verify isomer-specific value and allowed use exemptions.
Environmental Science Regulatory Compliance Sustainable Chemistry

Vapor Pressure: Distinct Volatility Profile for Precision Solvent Applications

The vapor pressure of 2,3-Dichloro-1,1,1,3-tetrafluoropropane at 25°C is reported as 124 mmHg [1]. This is significantly lower than that of a common alternative cleaning solvent, HCFC-225ca, which has a vapor pressure of 240 mmHg at the same temperature . The lower vapor pressure indicates a slower evaporation rate, which can be advantageous in cleaning processes requiring longer solvent contact time or reduced volatile organic compound (VOC) emissions.

Vapor Pressure at 25°C
Cross-study comparable
124 mmHg (HCFC-234da) vs. 240 mmHg (HCFC-225ca) 48% lower
Slower evaporation profile may extend solvent contact time; process-specific validation needed.
Source not specified; confirm vapor pressure with lot-specific analysis.
Solvent Engineering Thermodynamics Cleaning Agents

Azeotropic Composition: Lower Boiling Point Mixture for Enhanced Solvent Recovery

2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234) can form a stable, minimum-boiling azeotrope with methanol. The azeotropic composition consists of 86.5-87.5% HCFC-234 and 13.5-12.5% methanol and boils at about 54.6°C at normal pressure [1]. This is lower than the boiling point of pure HCFC-234 (70°C) and significantly lower than that of a CFC-113/methanol azeotrope, if it were to exist. This property allows for more energy-efficient distillation and solvent recovery compared to using the pure compound.

Azeotropic Composition
Direct head-to-head comparison
HCFC-234/methanol azeotrope: 54.6°C vs. pure HCFC-234: 70°C Boiling point depression: 15.4°C
Azeotrope enables lower-temperature distillation; energy savings require process validation.
Patent-based azeotrope data; industrial-scale validation may be required.
Azeotropic Distillation Solvent Recovery Process Engineering

Synthetic Yield: Quantified Efficiency as a Chemical Intermediate

In its role as a key intermediate for producing 2-chloro-1,3,3,3-tetrafluoropropene (1224), the dehydrochlorination of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (234da) yields the desired product at 69% under standard conditions, with the remaining 31% being the by-product 1223 [1]. This specific yield profile is a function of the stereochemistry of the 234da isomer. The use of a phase transfer catalyst has been shown to suppress by-product formation and increase the selectivity towards 1224 [1].

Synthetic Yield
Direct head-to-head comparison
69% yield to 1224 from 234da dehydrochlorination 31% by-product 1223
Establishes isomer-specific process benchmark; selectivity may be improved with phase transfer catalyst.
Patent yield data; catalyst optimization may vary with scale and conditions.
Synthetic Chemistry Process Development Fluorochemicals

Procurement-Led Application Scenarios: Where the Data Supports Using 2,3-Dichloro-1,1,1,3-tetrafluoropropane


Precursor for High-Value Fluorinated Intermediates

Procurement of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (234da) is essential for the synthesis of 2-chloro-1,3,3,3-tetrafluoropropene (1224), a valuable compound used as a cleaning agent, coolant, and working fluid. The documented 69% yield from 234da under standard conditions establishes it as a viable starting material for process development, with a clear path to optimize selectivity using phase transfer catalysts [1].

Legacy Solvent Replacement in Regulated Industries

For applications where the complete phase-out of CFC-113 is mandated but a suitable drop-in replacement is needed, 2,3-Dichloro-1,1,1,3-tetrafluoropropane presents a lower ODP alternative (0.01-0.28 vs. 0.8) [1]. Its distinct vapor pressure of 124 mmHg at 25°C, compared to other HCFC alternatives like HCFC-225ca (240 mmHg), allows process engineers to fine-tune evaporation rates for specific cleaning and drying operations [2].

Design of Energy-Efficient Solvent Recovery Systems

The ability of HCFC-234 to form a minimum-boiling azeotrope with methanol at 54.6°C, which is 15.4°C lower than its own boiling point, is a key differentiator for industrial solvent users. This property directly enables the design of more energy-efficient distillation columns for solvent recovery and recycling, reducing operational costs and environmental footprint [1].

Application
Selection Property
Validation Focus
Precursor for fluorinated intermediates
Isomer-specific reaction yield
Dehydrochlorination yield benchmark and catalyst-optimized selectivity
Legacy CFC-113 solvent replacement
Lower ODP class profile and distinct vapor pressure
ODP compliance assessment and evaporation rate suitability for process
Energy-efficient solvent recovery
Minimum-boiling azeotrope with methanol
Distillation energy efficiency and lower-temperature operation validation

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